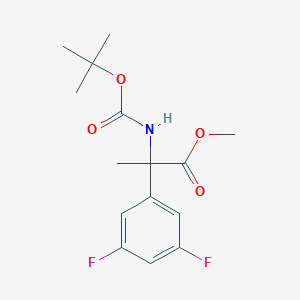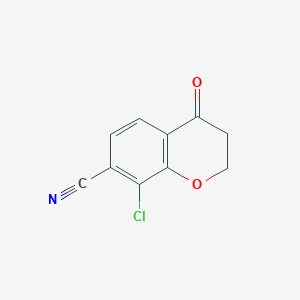
8-Chloro-4-oxochromane-7-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-4-oxochromane-7-carbonitrile: is an organic compound belonging to the chromane family. Chromanes are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chloro group and a nitrile group in this compound makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-oxochromane-7-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromane derivative.
Chlorination: Introduction of the chloro group can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Nitrile Formation: The nitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized chromane derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted chromane derivatives.
科学研究应用
Chemistry: 8-Chloro-4-oxochromane-7-carbonitrile is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its use in drug discovery and development.
Medicine: In medicinal chemistry, this compound derivatives are being investigated for their therapeutic potential. They may serve as lead compounds for developing new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility makes it a valuable building block in various industrial applications.
作用机制
The mechanism of action of 8-Chloro-4-oxochromane-7-carbonitrile and its derivatives depends on the specific biological target. Generally, these compounds may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. For example, they may inhibit specific enzymes involved in disease processes or bind to receptors to elicit a therapeutic response.
相似化合物的比较
- 4-Oxo-4H-chromene-3-carbonitrile
- 6-Chloro-4-oxo-4H-chromene-3-carbonitrile
- 8-Bromo-4-oxochromane-7-carbonitrile
Comparison:
- Structural Differences: The presence of different substituents (e.g., chloro, bromo) can significantly impact the compound’s reactivity and biological activity.
- Reactivity: The position and type of substituents influence the compound’s chemical reactivity, making each compound unique in its synthetic applications.
- Biological Activity: Variations in substituents can lead to differences in biological activity, making some compounds more potent or selective for certain targets.
属性
分子式 |
C10H6ClNO2 |
|---|---|
分子量 |
207.61 g/mol |
IUPAC 名称 |
8-chloro-4-oxo-2,3-dihydrochromene-7-carbonitrile |
InChI |
InChI=1S/C10H6ClNO2/c11-9-6(5-12)1-2-7-8(13)3-4-14-10(7)9/h1-2H,3-4H2 |
InChI 键 |
NOHNMEUCSHVMFH-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C1=O)C=CC(=C2Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


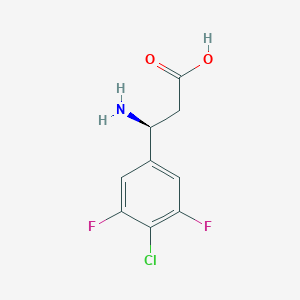

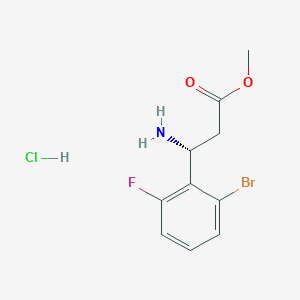
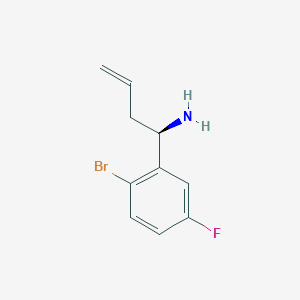
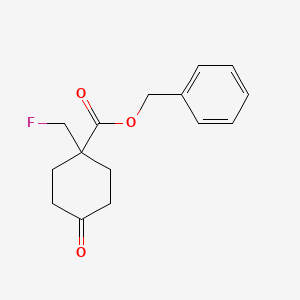
![5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B13045374.png)


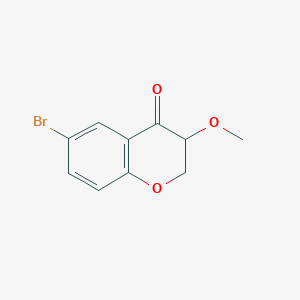
![(R)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine](/img/structure/B13045394.png)
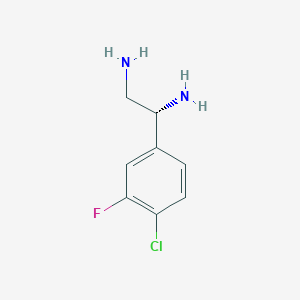
![Tert-Butyl2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate Oxalate](/img/structure/B13045405.png)

